molecular formula C7H4Cl3NO3 B13248805 1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene

1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene

Cat. No.: B13248805
M. Wt: 256.5 g/mol
InChI Key: WBPJWQIQGXIUFT-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene is a chlorinated aromatic compound with the molecular formula C7H5Cl3NO3 It is characterized by the presence of two chlorine atoms, a chloromethoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene typically involves the chlorination of 1,2-dichloro-4-nitrobenzene followed by the introduction of the chloromethoxy group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where 1,2-dichloro-4-nitrobenzene is treated with chlorinating agents in the presence of catalysts to enhance the reaction efficiency. The chloromethoxy group is then introduced through a nucleophilic substitution reaction, often using methanol and a suitable base.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 1,2-dichloro-4-(chloromethoxy)-5-aminobenzene.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloromethoxy group may also play a role in modulating the compound’s activity by affecting its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloro-4-nitrobenzene: Lacks the chloromethoxy group, making it less reactive in certain substitution reactions.

    1,2-Dichloro-4-(methoxymethoxy)-5-nitrobenzene: Contains a methoxymethoxy group instead of a chloromethoxy group, leading to different reactivity and applications.

    1,2,4-Trichloro-5-nitrobenzene: Contains an additional chlorine atom, which affects its chemical properties and reactivity.

Uniqueness

1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene is unique due to the presence of both the chloromethoxy and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H4Cl3NO3

Molecular Weight

256.5 g/mol

IUPAC Name

1,2-dichloro-4-(chloromethoxy)-5-nitrobenzene

InChI

InChI=1S/C7H4Cl3NO3/c8-3-14-7-2-5(10)4(9)1-6(7)11(12)13/h1-2H,3H2

InChI Key

WBPJWQIQGXIUFT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OCCl)[N+](=O)[O-]

Origin of Product

United States

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